REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O.S(=O)(=O)(O)O.[CH2:21](O)[CH:22]([CH3:24])[CH3:23]>C1(C)C=CC=CC=1>[CH2:21]([O:8][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:11]([NH2:13])=[CH:12][C:4]=1[NH2:1])[CH:22]([CH3:24])[CH3:23]
|
Name
|
|
Quantity
|
212 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 10 hrs
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
the resulting water removed by azeotropic distillation
|
Type
|
WASH
|
Details
|
washed with 1000 ml of an aqueous 5% NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
The toluene was removed at reduced pressure
|
Type
|
WASH
|
Details
|
the resulting dark oil was washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC(C1=C(C=C(C=C1)N)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 252 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |